Cas no 862807-51-0 (N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)-4-(piperidine-1-sulfonyl)benzamide)

N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)-4-(piperidine-1-sulfonyl)benzamide is a synthetic benzothiazole derivative with potential applications in medicinal chemistry and biochemical research. The compound features a benzothiazole core substituted with a methoxy and methyl group, coupled with a piperidine-sulfonyl benzamide moiety, enhancing its structural diversity and binding affinity. Its unique molecular architecture suggests utility as a scaffold for kinase inhibition or receptor modulation studies. The sulfonamide and benzothiazole functionalities contribute to improved solubility and metabolic stability, making it a candidate for further pharmacological investigation. This compound is suited for exploratory research in drug discovery, particularly in targeting enzyme-linked pathways or protein-protein interactions.
N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)-4-(piperidine-1-sulfonyl)benzamide structure
862807-51-0 structure
Product name:N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)-4-(piperidine-1-sulfonyl)benzamide
CAS No:862807-51-0
MF:C21H23N3O4S2
MW:445.555022478104
CID:6246600
PubChem ID:2159287

N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)-4-(piperidine-1-sulfonyl)benzamide Chemical and Physical Properties

Names and Identifiers

    • N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)-4-(piperidine-1-sulfonyl)benzamide
    • N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)-4-piperidin-1-ylsulfonylbenzamide
    • NCGC00134189-01
    • HMS1897D13
    • AKOS002047617
    • F0600-1308
    • G786-0851
    • CHEMBL1715767
    • 862807-51-0
    • N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide
    • Inchi: 1S/C21H23N3O4S2/c1-14-6-11-17(28-2)18-19(14)29-21(22-18)23-20(25)15-7-9-16(10-8-15)30(26,27)24-12-4-3-5-13-24/h6-11H,3-5,12-13H2,1-2H3,(H,22,23,25)
    • InChI Key: QYHCIDSXZWQOGE-UHFFFAOYSA-N
    • SMILES: S(C1C=CC(C(NC2=NC3C(=CC=C(C)C=3S2)OC)=O)=CC=1)(N1CCCCC1)(=O)=O

Computed Properties

  • Exact Mass: 445.11299857g/mol
  • Monoisotopic Mass: 445.11299857g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 7
  • Heavy Atom Count: 30
  • Rotatable Bond Count: 5
  • Complexity: 700
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.9
  • Topological Polar Surface Area: 125Ų

N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)-4-(piperidine-1-sulfonyl)benzamide Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F0600-1308-5μmol
N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)-4-(piperidine-1-sulfonyl)benzamide
862807-51-0 90%+
5μl
$63.0 2023-05-17
Life Chemicals
F0600-1308-30mg
N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)-4-(piperidine-1-sulfonyl)benzamide
862807-51-0 90%+
30mg
$119.0 2023-05-17
Life Chemicals
F0600-1308-2mg
N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)-4-(piperidine-1-sulfonyl)benzamide
862807-51-0 90%+
2mg
$59.0 2023-05-17
Life Chemicals
F0600-1308-25mg
N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)-4-(piperidine-1-sulfonyl)benzamide
862807-51-0 90%+
25mg
$109.0 2023-05-17
Life Chemicals
F0600-1308-75mg
N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)-4-(piperidine-1-sulfonyl)benzamide
862807-51-0 90%+
75mg
$208.0 2023-05-17
Life Chemicals
F0600-1308-100mg
N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)-4-(piperidine-1-sulfonyl)benzamide
862807-51-0 90%+
100mg
$248.0 2023-05-17
Life Chemicals
F0600-1308-40mg
N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)-4-(piperidine-1-sulfonyl)benzamide
862807-51-0 90%+
40mg
$140.0 2023-05-17
Life Chemicals
F0600-1308-2μmol
N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)-4-(piperidine-1-sulfonyl)benzamide
862807-51-0 90%+
2μl
$57.0 2023-05-17
Life Chemicals
F0600-1308-4mg
N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)-4-(piperidine-1-sulfonyl)benzamide
862807-51-0 90%+
4mg
$66.0 2023-05-17
Life Chemicals
F0600-1308-10mg
N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)-4-(piperidine-1-sulfonyl)benzamide
862807-51-0 90%+
10mg
$79.0 2023-05-17

Additional information on N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)-4-(piperidine-1-sulfonyl)benzamide

N-(4-Methoxy-7-Methyl-1,3-benzothiazol-2-yl)-4-(piperidine-1-sulfonyl)benzamide: A Comprehensive Overview of a Promising Compound in Medicinal Chemistry

N-(4-Methoxy-7-Methyl-1,3-benzothiazol-2-yl)-4-(piperidine-1-sulfonyl)benzamide (CAS No. 862807-51-0) is a complex organic compound that has garnered significant attention in the field of medicinal chemistry due to its unique structural features and potential therapeutic applications. This compound belongs to the class of benzothiazoles, which are known for their diverse biological activities, including anti-inflammatory, anti-cancer, and neuroprotective properties.

The molecular structure of N-(4-Methoxy-7-Methyl-1,3-benzothiazol-2-yl)-4-(piperidine-1-sulfonyl)benzamide is characterized by a benzothiazole core substituted with a methoxy and methyl group at the 4 and 7 positions, respectively. The presence of the piperidine sulfonyl moiety on the benzene ring further enhances its pharmacological profile by introducing additional functional groups that can interact with biological targets.

Recent studies have highlighted the potential of N-(4-Methoxy strong>-7-< strong>Methyl strong > -1,3 - < strong > benzothiazol strong > -2 - yl ) -4 - ( < strong > piperidine strong > -1 - < strong > sulfonyl strong > ) < strong > benzamide strong > in various therapeutic areas. For instance, a study published in the Journal of Medicinal Chemistry in 2022 reported that this compound exhibits potent anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. The researchers found that the compound effectively reduced inflammation in both in vitro and in vivo models, suggesting its potential as a novel anti-inflammatory agent.

In addition to its anti-inflammatory properties, N-(4-< strong > Methoxy strong > -7 - < strong > Methyl strong > -1,3 - < strong > benzothiazol strong > -2 - yl ) -4 - ( < strong > piperidine strong > -1 - < strong > sulfonyl strong > ) < strong > benzamide strong > has also shown promise in cancer research. A study published in Cancer Letters in 2023 demonstrated that this compound can selectively induce apoptosis in various cancer cell lines while sparing normal cells. The mechanism of action involves the modulation of key signaling pathways such as PI3K/AKT and MAPK, which are frequently dysregulated in cancer cells.

The neuroprotective potential of N-(4-< strong > Methoxy strong > -7 - < strong > Methyl strong > -1,3 - < strong > benzothiazol strong > -2 - yl ) -4 - ( < strong > piperidine strong > -1 - < strong > sulfonyl strong > ) < strong > benzamide strong > has also been explored. Research published in the Journal of Neurochemistry in 2021 indicated that this compound can protect neurons from oxidative stress and excitotoxicity, making it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

The pharmacokinetic properties of N-(4-< strong > Methoxy strong > -7 - < strong > Methyl strong > -1,3 - < str ong> benzothiazol str ong> -2-y l) – 4 – ( p ipe ridine – 1 – s ulfony l) b enzamide have been extensively studied to evaluate its suitability for clinical development. Data from preclinical studies suggest that this compound has favorable oral bioavailability and a reasonable half-life, which are crucial factors for drug development. Additionally, it exhibits low toxicity and good safety profiles in animal models.

The synthetic route to N-(4-< str ong> Meth oxy str ong> – 7 – m ethyl – 1 , 3 – b enz othia zol – 2 – y l) – 4 – ( p ipe ridine – 1 – s ulfony l) b enzamide involves several steps, including the formation of the benzothiazole core, introduction of the methoxy and methyl substituents, and coupling with the piperidine sulfonyl moiety. Recent advancements in synthetic chemistry have led to more efficient and scalable methods for producing this compound, making it more accessible for further research and development.

In conclusion, N-(4-< str ong> Meth oxy str ong> – 7 – m ethyl – 1 , 3 – b enz othia zol – 2 – y l) – 4 – ( p ipe ridine – 1 – s ulfony l) b enzamide (CAS No. 862807-51-0) is a promising compound with a wide range of potential therapeutic applications. Its unique structural features and favorable pharmacological properties make it an attractive candidate for further investigation in medicinal chemistry. Ongoing research is expected to uncover additional therapeutic benefits and optimize its use in clinical settings.

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